

1-(2-Chloroethyl)piperidine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Chloroethyl)piperidine hydrochloride

Cat. No.: B044497

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Chloroethyl)piperidine Hydrochloride** as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

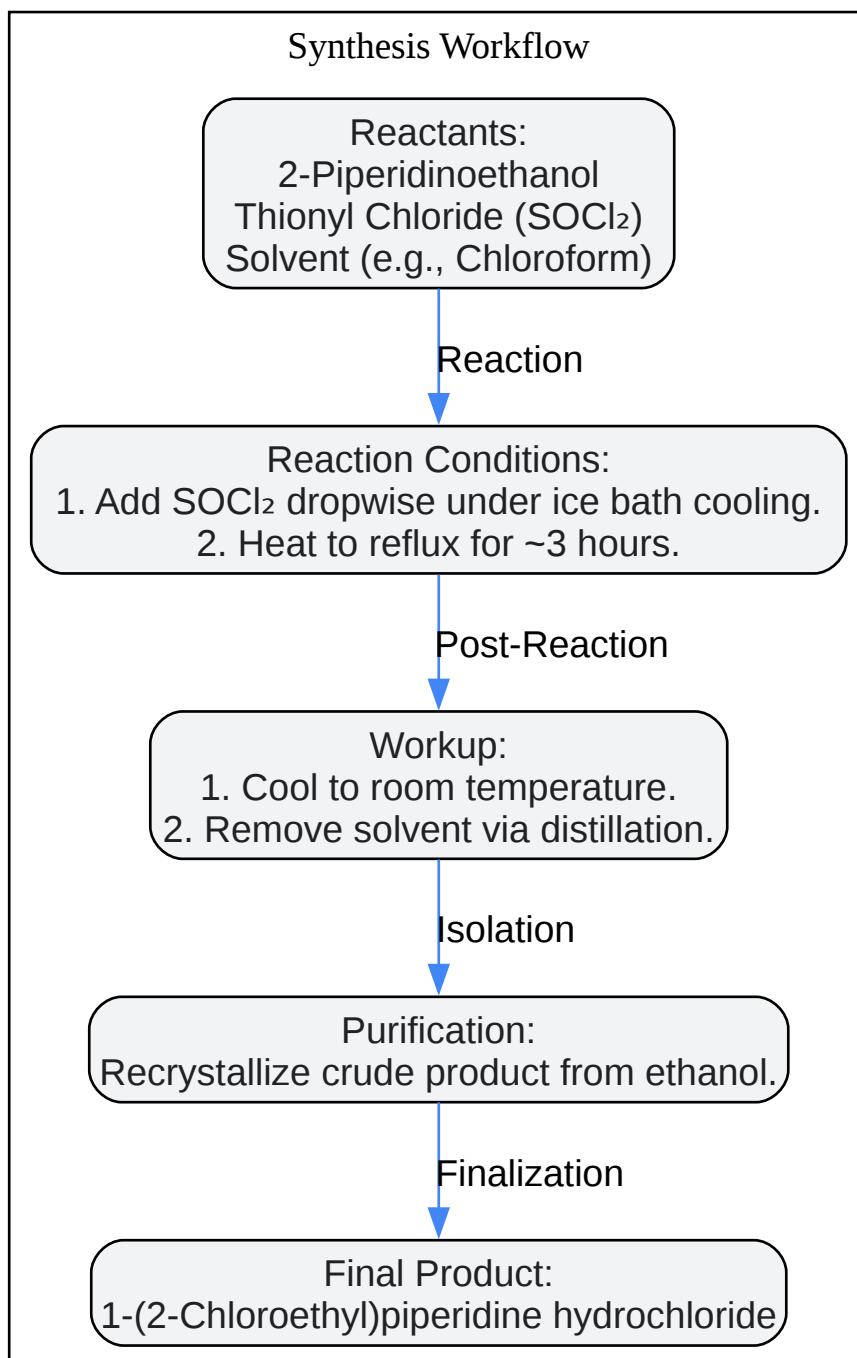
1-(2-Chloroethyl)piperidine hydrochloride (CAS No: 2008-75-5) is a crucial chemical intermediate widely utilized in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).^[1] Structurally, it is a piperidine derivative featuring a reactive chloroethyl group, making it an excellent alkylating agent for introducing the piperidinoethyl moiety into target molecules. ^{[2][3]} Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.^[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, applications in drug manufacturing, and essential safety information.

Physicochemical and Quality Control Parameters

The compound is typically a colorless to beige crystalline solid.^{[4][5]} It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water and hot alcohols like ethanol.^{[4][5][6]}

Table 1: Physicochemical Properties of **1-(2-Chloroethyl)piperidine Hydrochloride**

Property	Value	References
CAS Number	2008-75-5	[4] [5]
Molecular Formula	C ₇ H ₁₅ Cl ₂ N	[5]
Molecular Weight	184.11 g/mol	[1] [5]
Appearance	White to pale yellow to beige powder or crystals	[5] [7]
Melting Point	228 - 234 °C	[7] [8]
Solubility	Soluble in water; soluble in hot ethanol and acetone	[5] [6]
Stability	Hygroscopic; stable under normal storage conditions	[4] [9]
Synonyms	N-(2-Chloroethyl)piperidine HCl, 2-Piperidinoethyl chloride HCl	[4] [5]


Table 2: Typical Quality Control Specifications

Parameter	Specification	Reference
Assay (Non-aqueous)	98.0 - 102.0%	
Purity Standard	Typically ≥99% for pharmaceutical use	[10]
Ionic Chloride	18.6 - 19.4%	
Loss on Drying	Max. 1.0%	

The high purity of this intermediate is paramount in pharmaceutical manufacturing to ensure the consistency of subsequent reactions and to minimize the presence of impurities in the final API, which could impact safety and efficacy.[\[10\]](#)

Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

The most common industrial synthesis involves a two-step, one-pot reaction starting from piperidine and 2-chloroethanol to form an initial intermediate, which is then chlorinated.[11] A widely cited laboratory-scale synthesis, however, starts with 2-Piperidinoethanol and uses a chlorinating agent like thionyl chloride (SOCl_2).[5][10]

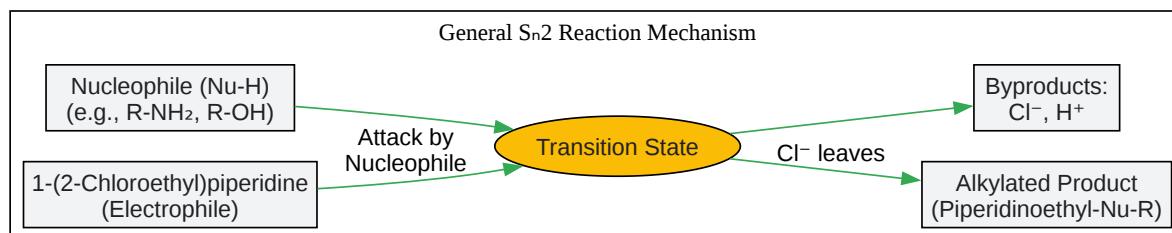
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1-(2-Chloroethyl)piperidine HCl.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis from 2-piperidinoethanol (also known as N-hydroxyethylpiperidine).[5][9]

- Reaction Setup: Dissolve 2-piperidinoethanol (5 mL) in a suitable solvent such as chloroform (12.5 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[5][9]
- Chlorination: Place the flask in an ice bath to cool. Slowly add thionyl chloride (3.4 mL) dropwise to the solution, maintaining the low temperature to control the exothermic reaction.[5][9]
- Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain the reflux for approximately 3 hours to ensure the reaction goes to completion.[5][9]
- Isolation: Cool the mixture to room temperature. A large amount of crystalline precipitate should form. Remove the solvent by distillation under reduced pressure.[5][9]
- Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product.[5][9] A reported yield for this specific scale is 5.88 g, which corresponds to an 85% yield.[5][9]


Applications in Pharmaceutical Synthesis

1-(2-Chloroethyl)piperidine hydrochloride serves as a key building block for several established drugs. It functions as an electrophile in nucleophilic substitution reactions, where the chloroethyl group reacts with nucleophiles (such as amines, alcohols, or thiols) to form a new carbon-nucleophile bond.[12] This reaction is fundamental to its utility.

Table 3: Examples of APIs Synthesized Using **1-(2-Chloroethyl)piperidine Hydrochloride**

Active Pharmaceutical Ingredient (API)	Therapeutic Class	Reference
Cloperastine	Antitussive (cough suppressant)	[1]
Fenpiverinium Bromide	Antispasmodic	[1]
Pitofenone	Antispasmodic	[1]
Raloxifene	Selective Estrogen Receptor Modulator (SERM)	[1]

The core reaction is a bimolecular nucleophilic substitution (S_N2). A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate and deactivate the nucleophile.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: The S_N2 mechanism for alkylation using the intermediate.

Safety, Handling, and Hazard Information

This compound is hazardous and must be handled with extreme care in a controlled laboratory or industrial setting.[\[8\]](#) It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[\[7\]](#)[\[8\]](#)

Table 4: GHS Hazard Classification and Precautionary Statements

Hazard Class	GHS Code	Description	References
Acute Toxicity, Oral	H300	Fatal if swallowed	[8][13]
Skin Corrosion	H314	Causes severe skin burns and eye damage	[8][13]
Eye Damage	H318	Causes serious eye damage	[7]
Germ Cell Mutagenicity	H341	Suspected of causing genetic defects	[7][8]
Corrosive to Metals	H290	May be corrosive to metals	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
 - Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile rubber).[7][8]
 - Respiratory Protection: For large-scale operations or in case of dust formation, use an approved respirator.[7]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

- If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4][8]
- If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. [\[14\]](#)
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid. [\[4\]](#)

Conclusion

1-(2-Chloroethyl)piperidine hydrochloride is a versatile and indispensable intermediate in the pharmaceutical industry. Its reactive nature allows for the efficient incorporation of the piperidinoethyl functional group, a common motif in many bioactive compounds. A thorough understanding of its synthesis, reaction mechanisms, and stringent safety protocols is essential for its effective and safe application in the development and manufacturing of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 2. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]
- 11. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [1-(2-Chloroethyl)piperidine hydrochloride as a pharmaceutical intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044497#1-2-chloroethyl-piperidine-hydrochloride-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com